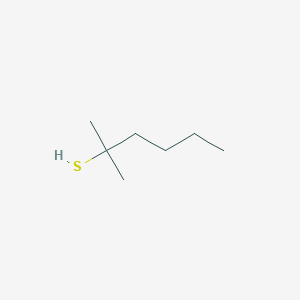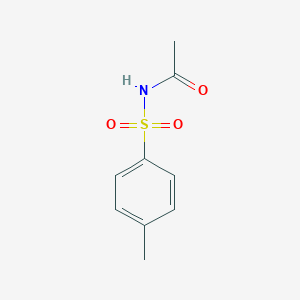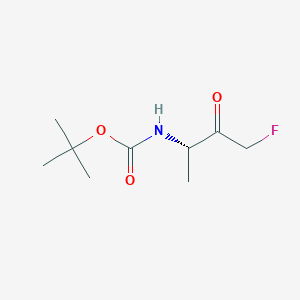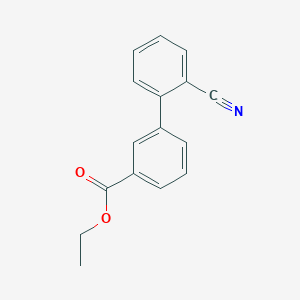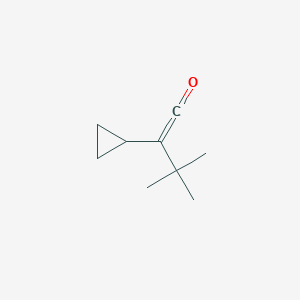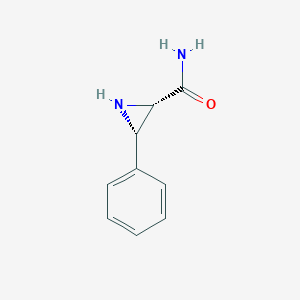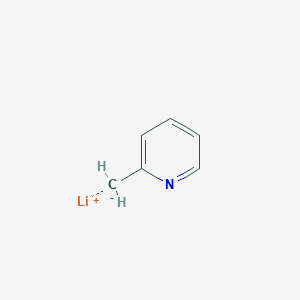
(2-Pyridylmethyl)lithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pyridylmethyl)lithium is a chemical compound which is widely used in scientific research for its unique properties. It is a highly reactive compound that can be used for a variety of applications in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
(2-Pyridylmethyl)lithium has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, particularly for the preparation of heterocyclic compounds. It can also be used as a ligand in coordination chemistry, where it can form complexes with metal ions. In addition, (2-Pyridylmethyl)lithium has been used in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Pyridylmethyl)lithium is not well understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophilic species to form new compounds. This reactivity makes (2-Pyridylmethyl)lithium a valuable tool in organic synthesis.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2-Pyridylmethyl)lithium. However, it is known to be highly reactive and can cause damage to biological systems if not handled properly. Therefore, it is important to use caution when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Pyridylmethyl)lithium in lab experiments include its high reactivity and versatility. It can be used in a variety of reactions and can form complex compounds with metal ions. However, the limitations of using this compound include its highly reactive nature, which requires careful handling, and the limited understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The compound's reactivity and ability to form complex compounds could be useful in the development of new treatments for a variety of diseases. Additionally, (2-Pyridylmethyl)lithium could be used in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, (2-Pyridylmethyl)lithium is a highly reactive compound that has a wide range of applications in scientific research. Its versatility and reactivity make it a valuable tool in organic synthesis and coordination chemistry. However, its highly reactive nature requires careful handling, and its mechanism of action is not well understood. Despite these limitations, there are several future directions for the use of (2-Pyridylmethyl)lithium in scientific research, including the development of new drugs and materials.
Synthesemethoden
The synthesis of (2-Pyridylmethyl)lithium involves the reaction of 2-bromomethylpyridine with n-butyllithium. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at low temperatures. The resulting product is a highly reactive compound that must be handled with care.
Eigenschaften
CAS-Nummer |
1749-29-7 |
|---|---|
Molekularformel |
C6H6LiN |
Molekulargewicht |
99.1 g/mol |
IUPAC-Name |
lithium;2-methanidylpyridine |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-5H,1H2;/q-1;+1 |
InChI-Schlüssel |
BEBIQSRTLZBRRT-UHFFFAOYSA-N |
SMILES |
[Li+].[CH2-]C1=CC=CC=N1 |
Kanonische SMILES |
[Li+].[CH2-]C1=CC=CC=N1 |
Synonyme |
(2-pyridylmethyl)lithium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



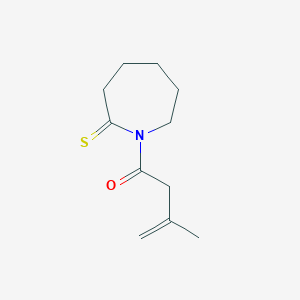
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol acetate](/img/structure/B159994.png)
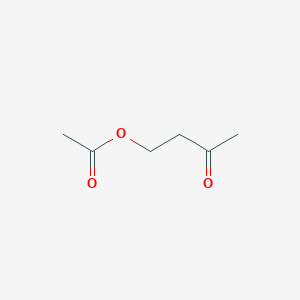
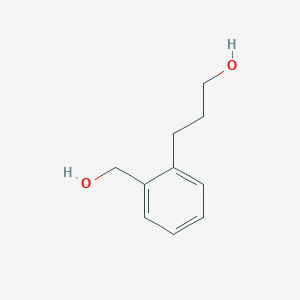
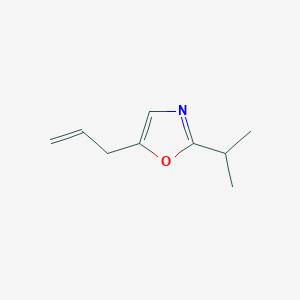
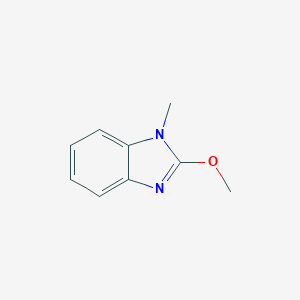
![2-Ethenylpyrazolo[1,5-A]pyridin-3-amine](/img/structure/B160003.png)

